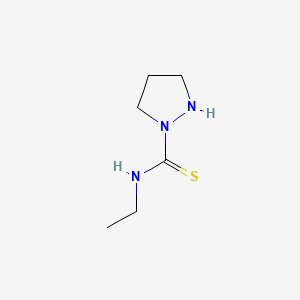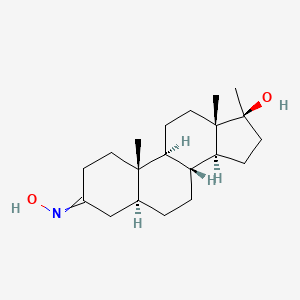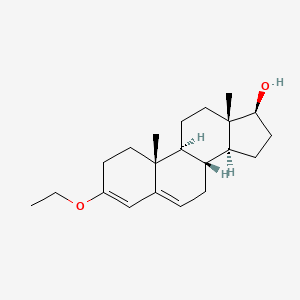
3-Ethoxyandrosta-3,5-dien-17beta-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyandrosta-3,5-dien-17beta-ol involves multiple steps. One common method includes the reduction of an etherification product using potassium borohydride in methanol at 20-25°C . The reaction is typically carried out in a three-neck bottle, where the etherification product is dissolved in methanol, and potassium borohydride is added slowly. The reaction mixture is stirred for 2-3 hours, and the end point is detected using thin-layer chromatography (TLC). After the reaction, the mixture is neutralized with hydrochloric acid, and the solvent is removed under reduced pressure. The product is then crystallized and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and purification steps, with additional measures to ensure consistency and quality control .
化学反応の分析
Types of Reactions
3-Ethoxyandrosta-3,5-dien-17beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: As mentioned in the preparation methods, reduction using potassium borohydride is a common reaction.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Potassium borohydride in methanol is frequently used.
Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted steroids with different functional groups .
科学的研究の応用
3-Ethoxyandrosta-3,5-dien-17beta-ol has several scientific research applications:
Enzyme Inhibition and Steroid Synthesis: It is related to derivatives like Abiraterone, which inhibit human cytochrome P45017alpha, a crucial enzyme in steroid biosynthesis.
Synthesis of Brassinosteroids: It serves as a key intermediate in the synthesis of brassinosteroids, essential for plant growth and development.
Carbonylation Reactions in Drug Synthesis: The compound is involved in palladium-catalyzed carbonylation reactions, essential for synthesizing various pharmaceuticals.
Synthesis of Steroid Lactones: It plays a role in the synthesis of steroid lactones, which have potential therapeutic applications.
Steroid Oligoester Gelators: It is used in synthesizing linear oligoesters based on etienic acid, demonstrating its application in developing new materials and gelators.
Antitumor Activity: Related compounds exhibit antiandrogenic activity and potential antitumor effects in models like human prostate cancer xenografts.
Anti-Proliferative Activity: Derivatives show potent anti-proliferative activity, particularly in keratinocytes and melanocytes, indicating its potential in dermatological applications.
Synthesis of Fluorinated Androstanes: Fluorinated derivatives have been explored for their potential in developing prostate imaging agents.
作用機序
The mechanism of action of 3-Ethoxyandrosta-3,5-dien-17beta-ol involves its interaction with specific molecular targets and pathways. It inhibits cytochrome P45017alpha, disrupting steroid biosynthesis pathways. This inhibition affects the production of androgens and other steroids, leading to various biological effects.
類似化合物との比較
3-Ethoxyandrosta-3,5-dien-17beta-ol can be compared with other similar compounds, such as:
Abiraterone: A potent inhibitor of cytochrome P45017alpha, used in the treatment of prostate cancer.
Brassinosteroids: Plant hormones that share a similar steroid nucleus and are involved in growth and development.
Fluorinated Androstanes: Used in medical imaging for prostate cancer.
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYWLMCUWKIZIB-PXQJOHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC1)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
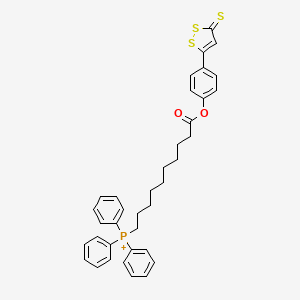


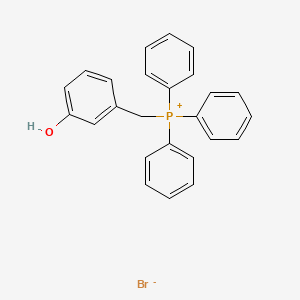
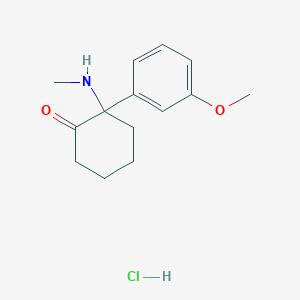

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)
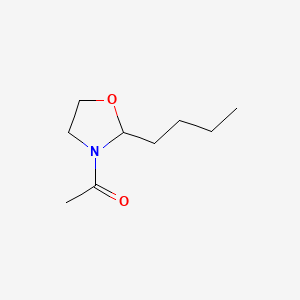
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide](/img/structure/B593289.png)
